molecular formula C11H11N3O B6299990 2-(2-Aminopyrimidin-4-yl)-4-methylphenol CAS No. 925003-40-3

2-(2-Aminopyrimidin-4-yl)-4-methylphenol

Cat. No. B6299990
CAS RN: 925003-40-3
M. Wt: 201.22 g/mol
InChI Key: PLBFXGOPDFUSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminopyrimidin-4-yl)-4-methylphenol, also known as 4-methyl-2-aminopyrimidine, is a synthetic organic compound with a variety of applications in the fields of medicine, chemistry, and biotechnology. It is a white crystalline solid that is soluble in water and has a melting point of approximately 118°C. 4-methyl-2-aminopyrimidine is used as a starting material in the synthesis of various pharmaceuticals, including antibiotics and anticancer drugs. It is also used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a fluorescent probe for cellular imaging.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine is not fully understood. It is believed to act as a competitive inhibitor of enzymes that catalyze the conversion of pyrimidine nucleotides to purines. This inhibition of the enzyme activity results in the accumulation of pyrimidine nucleotides, which can lead to the inhibition of DNA and RNA synthesis. In addition, 2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine may interfere with the binding of certain proteins to DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in DNA and RNA synthesis, as well as the binding of certain proteins to DNA. In addition, 2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine has been shown to have antibacterial and antifungal activity. It has also been shown to have antiviral activity, and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine in laboratory experiments include its relatively low cost, its stability in aqueous solutions, and its low toxicity. Its main limitation is its relatively low solubility in organic solvents, which can make it difficult to work with in certain types of experiments.

Future Directions

The potential future applications of 2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine are numerous. It could be used in the development of new antibiotics and anticancer drugs, as well as in the development of new fluorescent probes for cellular imaging. In addition, it could be used to study the structure and function of proteins and enzymes, and to investigate the mechanism of action of various drugs. Finally, it could be used in the development of new reagents for organic synthesis, as well as new catalysts for a variety of reactions.

Synthesis Methods

2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine can be synthesized via several different methods. One of the most common methods is the reaction of 4-methylpyrimidine with aqueous ammonia. This reaction produces the amine, which is then reacted with an alkyl halide to produce 2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine. Other methods of synthesis include the reaction of 4-methylpyrimidine with an alkyl halide in the presence of a base, and the reaction of 4-methylpyrimidine with a primary amine in the presence of a base.

Scientific Research Applications

2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine is used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including antibiotics and anticancer drugs. It has also been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a fluorescent probe for cellular imaging. In addition, 2-(2-Aminopyrimidin-4-yl)-4-methylphenolminopyrimidine has been used to study the structure and function of proteins and enzymes, and to investigate the mechanism of action of various drugs.

properties

IUPAC Name

2-(2-aminopyrimidin-4-yl)-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-2-3-10(15)8(6-7)9-4-5-13-11(12)14-9/h2-6,15H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBFXGOPDFUSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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